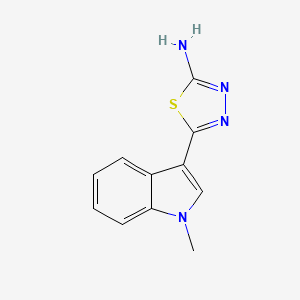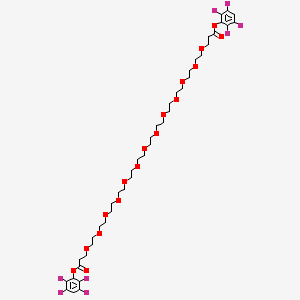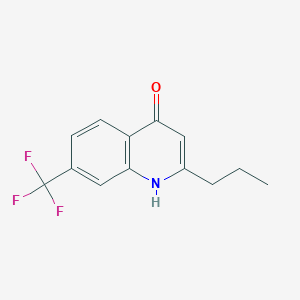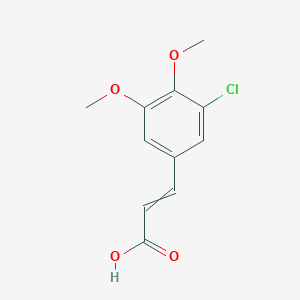![molecular formula C11H10F3NO2 B13706263 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic Acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the cyclobutanecarboxylic acid group.
2-(Trifluoromethyl)pyridine-3-carboxylic Acid: Similar in structure but with the trifluoromethyl group in a different position.
Uniqueness
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid is unique due to the presence of the cyclobutanecarboxylic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H10F3NO2 |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-15-9(5-8)6-3-7(4-6)10(16)17/h1-2,5-7H,3-4H2,(H,16,17) |
InChIキー |
WNDQCXHYIDQOLS-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)

![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
